![molecular formula C9H14N2 B150936 2,3-Diethyl-5-methylpyrazine CAS No. 18138-04-0](/img/structure/B150936.png)
2,3-Diethyl-5-methylpyrazine
説明
2,3-Diethyl-5-methylpyrazine is a derivative of pyrazine, a heterocyclic aromatic organic compound with a symmetrical structure that includes nitrogen atoms at positions 1 and 4 in the ring. While the specific compound 2,3-diethyl-5-methylpyrazine is not directly discussed in the provided papers, related compounds and their properties and syntheses are described, which can give insights into the characteristics of similar pyrazine derivatives.
Synthesis Analysis
The synthesis of pyrazine derivatives can be achieved through various methods. For instance, the paper titled "One-pot synthesis of 2-hydroxymethyl-5-methylpyrazine from renewable 1,3-dihydroxyacetone" describes a one-pot reaction that efficiently produces a methylpyrazine derivative from biomass-derived 1,3-dihydroxyacetone. This method is notable for its high yield and the use of green chemistry principles, indicating that similar approaches could potentially be applied to synthesize 2,3-diethyl-5-methylpyrazine.
Molecular Structure Analysis
Pyrazine derivatives such as 2,5-diamino-3,6-dicyanopyrazine have strong intramolecular charge-transfer chromophoric systems, which are likely to be a feature in 2,3-diethyl-5-methylpyrazine as well. The symmetrical structure of these compounds contributes to their unique electronic and optical properties, which can be fine-tuned by substituting different functional groups at various positions on the pyrazine ring.
Chemical Reactions Analysis
The reactivity of pyrazine derivatives can be altered by modifying their functional groups. For example, alkylation of the amino groups in 2,5-diamino-3,6-dicyanopyrazine leads to a bathochromic shift and red fluorescence, while acylation results in a hypsochromic shift with blue fluorescence . These modifications and their effects on the properties of the compounds provide valuable information on how chemical reactions can be used to tailor the properties of 2,3-diethyl-5-methylpyrazine for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives are closely related to their molecular structure. The fluorescent properties of 2,5-diamino-3,6-dicyanopyrazine suggest that 2,3-diethyl-5-methylpyrazine may also exhibit fluorescence, which could be useful in applications such as functional dye materials. The solubility, boiling point, melting point, and other physical properties would be influenced by the ethyl and methyl substituents on the pyrazine ring.
科学的研究の応用
Synthesis and Application in Food Industry
2,3-Diethyl-5-methylpyrazine is a compound involved in aroma studies, primarily used in the food industry. It's synthesized through chlorination and deuterium-labeling processes to create stable isotope-labeled alkylpyrazines. These are then employed as internal standards in Stable Isotope Dilution Assays (SIDA) to quantify alkylpyrazines in complex food matrices like peanut butter, cocoa powder, and instant coffee. Despite their low abundance, 2,3-diethyl-5-methylpyrazine demonstrates significant olfactory impact due to its extremely low odor thresholds, making it a critical component in flavor studies and food quality control (Fang & Cadwallader, 2013).
Environmental Biodegradation
Interestingly, a unique bacterium strain, Mycobacterium sp. strain DM-11, has been identified for its ability to utilize 2,3-diethyl-5-methylpyrazine as its sole carbon and energy source. This strain shows a unique metabolic pathway, where it degrades the compound and releases ammonium, indicating its potential use in bioremediation processes, particularly in treating industrial waste gases that contain pyrazines (Rappert et al., 2006).
Pharmaceutical Intermediates
In the pharmaceutical sector, 2,3-diethyl-5-methylpyrazine's derivatives are explored for their potential medical applications. For example, 5-methylpyrazine-2-carbohydrazide derivatives have been synthesized and evaluated for their antibacterial properties against various Gram-positive and Gram-negative bacterial strains, indicating the compound's potential as a scaffold for developing new antimicrobial agents (Makhija, 2009).
Biocatalytic Production
There's also significant research focused on the biocatalytic production of related compounds. 5-Methylpyrazine-2-carboxylic acid, a derivative, is an important pharmaceutical intermediate and has been synthesized from 2,5-dimethylpyrazine using a whole-cell biocatalyst approach. This method, involving genetic and genome engineering of Escherichia coli, demonstrates a high-yield and environmentally friendly process for producing pharmaceutical intermediates, showcasing the broader applicative potential of pyrazine derivatives (Gu et al., 2020).
Safety and Efficacy in Flavorings
Moreover, the safety and efficacy of pyrazine derivatives, including 2,3-diethyl-5-methylpyrazine, have been evaluated when used as flavorings in animal feed. These compounds are generally recognized as safe at specific dose levels, further emphasizing their utility and safety profile in the food and feed industries (Rychen et al., 2017).
Safety And Hazards
特性
IUPAC Name |
2,3-diethyl-5-methylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-4-8-9(5-2)11-7(3)6-10-8/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSINWXIDJYEXLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N=C1CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066317 | |
Record name | Pyrazine, 2,3-diethyl-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to light yellow liquid with a nutty, roasted, vegetable odour | |
Record name | 2,3-Diethyl-5-methylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/852/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
6.7 [ug/mL] (The mean of the results at pH 7.4), moderately soluble in water; soluble in oils, organic solvents, miscible at room temperature (in ethanol) | |
Record name | SID14719305 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 2,3-Diethyl-5-methylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/852/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.938-0.957 | |
Record name | 2,3-Diethyl-5-methylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/852/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2,3-Diethyl-5-methylpyrazine | |
CAS RN |
18138-04-0 | |
Record name | 2,3-Diethyl-5-methylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18138-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Diethyl-5-methylpyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018138040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2,3-diethyl-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrazine, 2,3-diethyl-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-diethyl-5-methylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.189 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIETHYL-5-METHYLPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/530763R0AP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,3-Diethyl-5-methylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041345 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,3-Diethyl-5-methylpyrazine?
A1: 2,3-Diethyl-5-methylpyrazine has a molecular formula of C9H14N2 and a molecular weight of 150.22 g/mol.
Q2: What kind of aroma does 2,3-Diethyl-5-methylpyrazine contribute to food?
A2: This compound is associated with earthy, roasted, and potato-like aromas in various foods. [, , , ]
Q3: Can you elaborate on the sensory impact of 2,3-Diethyl-5-methylpyrazine in different food matrices?
A3: Research suggests that its perception can be influenced by other odorants present in the food matrix. For instance, in soy sauce aroma type Baijiu, its presence, even at sub-threshold concentrations, has been linked to enhancing the perception of roasted aromas due to synergistic effects with other pyrazines. [] In contrast, in boiled potatoes, it is perceived as having a "potato chip-like" aroma. []
Q4: How does the roasting process influence the presence of 2,3-Diethyl-5-methylpyrazine in foods?
A4: Studies on various foods like hazelnuts, white mustard seeds, rapeseeds, and perilla seed oils indicate that the formation of 2,3-Diethyl-5-methylpyrazine is significantly impacted by the roasting process. [, , , ] Generally, higher roasting intensities lead to increased concentrations of this compound.
Q5: What are the common precursors of 2,3-Diethyl-5-methylpyrazine in the Maillard reaction?
A5: Research points to L-ascorbic acid and L-alanine as precursors in the Maillard reaction, leading to the formation of various pyrazines, including 2,3-Diethyl-5-methylpyrazine. This reaction is influenced by pH, with higher pH levels generally favoring pyrazine production. []
Q6: Can you provide specific examples of food processing techniques where 2,3-Diethyl-5-methylpyrazine formation is desirable?
A6: In the production of Dong Ding Oolong tea, the roasting process is crucial for developing its characteristic caramel aroma, to which 2,3-Diethyl-5-methylpyrazine contributes significantly. [] Similarly, in jackfruit seeds, fermentation and roasting conditions influence the formation of this compound, making it a potential natural cocoa substitute. [, ]
Q7: What are the common methods for analyzing 2,3-Diethyl-5-methylpyrazine in food matrices?
A7: Several analytical techniques are employed for identification and quantification, including:
- Gas Chromatography-Olfactometry (GC-O): This technique helps identify and characterize volatile compounds based on their odor and retention time. [, , , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique identifies and quantifies volatile compounds based on their mass-to-charge ratio. [, , , , , , ]
- Headspace-Solid Phase Microextraction (HS-SPME): Coupled with GC-MS, this technique provides a sensitive method for extracting and analyzing volatile compounds from the headspace of a sample. []
- Stable Isotope Dilution Assays (SIDA): This technique provides accurate and precise quantification of 2,3-Diethyl-5-methylpyrazine, even at low concentrations, by using stable isotope-labeled internal standards. [, ]
Q8: How is 2,3-Diethyl-5-methylpyrazine typically extracted from food samples for analysis?
A8: Common extraction methods include solvent extraction, high vacuum distillation, and headspace-solid phase microextraction (HS-SPME). [, , , ] The choice of method depends on the food matrix and the analytical technique used.
Q9: How does the concentration of 2,3-Diethyl-5-methylpyrazine relate to its sensory perception in food?
A9: Studies suggest that even small changes in its concentration can significantly impact the overall aroma profile of food. For instance, in hazelnut roasting, achieving a specific concentration range for 2,3-Diethyl-5-methylpyrazine is crucial for avoiding an undesirable over-roasted smell. []
Q10: Are there any known synergistic effects of 2,3-Diethyl-5-methylpyrazine with other aroma compounds in food?
A10: Yes, research on soy sauce aroma type Baijiu indicates that sub-threshold concentrations of 2,3-Diethyl-5-methylpyrazine can interact synergistically with other pyrazines, enhancing the perception of roasted aromas. [] This highlights the complex interplay of aroma compounds in shaping the overall flavor profile of food.
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